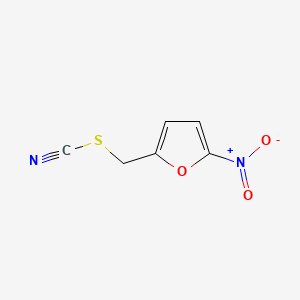![molecular formula C11H21N3O B11979411 [(4-Tert-butylcyclohexylidene)amino]urea CAS No. 92058-94-1](/img/structure/B11979411.png)
[(4-Tert-butylcyclohexylidene)amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Tert-butylcyclohexylidene)amino]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group attached to a cyclohexylidene ring, which is further linked to an amino group and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Tert-butylcyclohexylidene)amino]urea typically involves the reaction of tert-butylcyclohexanone with an appropriate amine, followed by the introduction of a urea group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process may also involve heating to specific temperatures to ensure the completion of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Tert-butylcyclohexylidene)amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(4-Tert-butylcyclohexylidene)amino]urea has found applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4-Tert-butylcyclohexylidene)amino]urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
[(4-Tert-butylcyclohexylidene)amino]urea stands out due to its unique combination of a tert-butyl group and a urea moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
92058-94-1 |
|---|---|
Molekularformel |
C11H21N3O |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
[(4-tert-butylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C11H21N3O/c1-11(2,3)8-4-6-9(7-5-8)13-14-10(12)15/h8H,4-7H2,1-3H3,(H3,12,14,15) |
InChI-Schlüssel |
YJHJPZOHGBLPPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(=NNC(=O)N)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11979329.png)

![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979343.png)
![[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate](/img/structure/B11979347.png)

![5-cyclohexyl-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979355.png)
![1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B11979360.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979363.png)



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979390.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11979396.png)

